4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxarsolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxarsolane is an organoarsenic compound with the molecular formula C12H17AsO2 This compound is characterized by a dioxarsolane ring, which is a five-membered ring containing arsenic and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxarsolane typically involves the reaction of 4-methylphenylarsine oxide with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to facilitate the formation of the dioxarsolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxarsolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic(V) derivatives.
Reduction: Reduction reactions can convert it back to the corresponding arsine.
Substitution: The methylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Arsenic(V) compounds.
Reduction: Arsine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxarsolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxarsolane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane: Similar structure but contains boron instead of arsenic.
4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxagermolane: Contains germanium instead of arsenic.
4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxastannolane: Contains tin instead of arsenic.
Uniqueness
The presence of arsenic in 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxarsolane imparts unique chemical and biological properties compared to its boron, germanium, and tin analogs
Properties
CAS No. |
141941-78-8 |
---|---|
Molecular Formula |
C13H19AsO2 |
Molecular Weight |
282.21 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-methylphenyl)-1,3,2-dioxarsolane |
InChI |
InChI=1S/C13H19AsO2/c1-10-6-8-11(9-7-10)14-15-12(2,3)13(4,5)16-14/h6-9H,1-5H3 |
InChI Key |
PQPKIIUJGLFWEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[As]2OC(C(O2)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.